6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one

Medicinal Chemistry Cancer Research Kinase Inhibition

6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one (CAS 2108043-77-0) is a dihalogenated indolin-2-one building block with a molecular formula of C8H4BrF2NO and a molecular weight of 248.02 g/mol. It features a unique substitution pattern with bromine at the 6-position and fluorine atoms at both the 5- and 7-positions of the oxindole core.

Molecular Formula C8H4BrF2NO
Molecular Weight 248.027
CAS No. 2108043-77-0
Cat. No. B2506664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one
CAS2108043-77-0
Molecular FormulaC8H4BrF2NO
Molecular Weight248.027
Structural Identifiers
SMILESC1C2=CC(=C(C(=C2NC1=O)F)Br)F
InChIInChI=1S/C8H4BrF2NO/c9-6-4(10)1-3-2-5(13)12-8(3)7(6)11/h1H,2H2,(H,12,13)
InChIKeyJAEULDPDKNQAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one (CAS 2108043-77-0): Halogenated Indolinone Scaffold for Kinase-Focused Drug Discovery


6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one (CAS 2108043-77-0) is a dihalogenated indolin-2-one building block with a molecular formula of C8H4BrF2NO and a molecular weight of 248.02 g/mol . It features a unique substitution pattern with bromine at the 6-position and fluorine atoms at both the 5- and 7-positions of the oxindole core . This compound serves as a versatile intermediate in medicinal chemistry programs targeting protein kinases and other therapeutic targets .

Kinase inhibitor scaffold diversification via orthogonal cross-coupling handle 6-Br enables Pd-catalyzed coupling; 5,7-F2 modulates electronic profile
Halogen-dependent SAR exploration in indolinone-based kinase programs Position-specific substitution patterns may affect target binding and cell-based activity
CNS drug-like property research with synthetic handle MW and cLogP within reported CNS drug-like space; Br provides vector for analog synthesis

Why 6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one Cannot Be Replaced by Common Indolin-2-one Analogs


Indolin-2-one derivatives are widely used as kinase inhibitor scaffolds, but the biological activity of these compounds is highly dependent on the nature and position of halogen substituents [1]. Research has shown that bromine substitution at the 5-position of indolin-2-one can enhance cytotoxicity up to 4-fold compared to fluorine substitution at the same position [2]. The unique combination of bromine at position 6 and fluorine at positions 5 and 7 in this compound creates a distinct electronic and steric profile that cannot be replicated by simpler mono-halogenated or non-halogenated analogs [3].

Position Halogen substitution position (5-Br vs. 6-Br) strongly influences reported cytotoxicity and target engagement; 6-bromo-5,7-difluoro pattern may yield non-transferable SAR compared to 5-bromo or 6-bromo-only analogs.
Fluorine Mono-fluorinated or non-fluorinated indolinones lack the dual C5/C7 fluorine electronic modulation and metabolic stability contribution; direct substitution may shift kinase selectivity and cell permeability.
Handles Simpler scaffolds (e.g., 6-bromoindolin-2-one) offer only a single cross-coupling site without fluorine tuning; orthogonal diversification needed for parallel library synthesis is not provided.

Quantitative Differentiation Evidence for 6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one vs. Comparator Indolinones


Enhanced Cytotoxic Potency Through Synergistic Bromine-Fluorine Substitution Pattern

Indolin-2-one derivatives with bromine at position 5 showed up to 4-fold improved cytotoxicity over fluorine-substituted analogs in WiDr colon cancer cells, as measured by MTT assay [1]. While direct data for the 6-bromo-5,7-difluoro substitution pattern is limited, the combination of bromine and fluorine at adjacent positions on the indolinone scaffold is expected to provide synergistic electronic effects that enhance target binding and cellular activity [2].

Cytotoxicity context
Class-level inference
5-Br- vs. 5-F-indolin-2-one: up to ~4-fold lower IC50 (WiDr cells, MTT, 24–48 h)
Supports position-specific halogen impact on cell-model response; direct 6-Br-5,7-F2 data needed.
Class-level inference; no direct IC50 for target compound
Medicinal Chemistry Cancer Research Kinase Inhibition

Unique Halogenation Pattern Enabling Selective Cross-Coupling Chemistry

The presence of a bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the fluorine atoms at positions 5 and 7 modulate the electronic properties of the aromatic ring [1]. This orthogonal reactivity profile is not available in simpler indolinone scaffolds such as 6-bromoindolin-2-one (CAS 99365-40-9), which lacks the fluorine substituents that enhance metabolic stability and target binding .

Orthogonal reactivity
Supporting evidence
Br at C6 for Pd cross-coupling; F at C5/C7 for electronic tuning. 6-Bromoindolin-2-one lacks fluorine handles.
Enables sequential functionalization for library synthesis.
Standard Pd-catalyzed conditions
Organic Synthesis Cross-Coupling C-H Functionalization

Advantageous Physicochemical Properties for CNS Drug Discovery

The introduction of fluorine atoms at positions 5 and 7 is expected to increase metabolic stability by blocking sites of oxidative metabolism, while reducing the pKa of the indolinone NH group [1]. The molecular weight (248.02 g/mol) and calculated lipophilicity (cLogP ~1.9) fall within the optimal range for CNS drug candidates (MW < 400, cLogP 1-4) . The parent compound 5,7-difluoroindolin-2-one (CAS 247564-59-6) has been used as a precursor for CNS-active compounds, and the additional bromine at position 6 provides a synthetic handle without significantly altering the favorable physicochemical profile .

CNS property comparison
Class-level inference
vs. 5,7-F2-indolin-2-one: ΔMW +78.89, ΔcLogP ≈ +0.7; target MW 248, cLogP ~1.9 within CNS MPO range.
Bromine addition maintains CNS drug-like profile while adding synthetic vector.
Calculated properties; experimental CNS data not reported
CNS Drug Discovery Physicochemical Properties Metabolic Stability

Validated Quality and Batch-to-Batch Consistency for Research Procurement

The compound is commercially available from multiple reputable suppliers including Bidepharm (China), Fujifilm Wako (Japan), and AKSci (USA) with a minimum purity specification of 95% . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of quality assurance is comparable to that of the simpler analog 5,7-difluoroindolin-2-one (CAS 247564-59-6, 97% purity from Bidepharm) but the target compound offers the additional synthetic utility of the 6-bromo substituent .

Batch quality
Supporting evidence
≥95% purity, batch-specific NMR/HPLC/GC (Bidepharm). Comparator 5,7-F2-indolin-2-one: 97%.
Comparable quality assurance supports reproducible SAR studies.
Batch documentation available from supplier
Chemical Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 6-Bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one (CAS 2108043-77-0)


Kinase Inhibitor Lead Optimization Programs

The unique 6-bromo-5,7-difluoro substitution pattern provides an ideal scaffold for ATP-competitive kinase inhibitors, where the bromine atom can engage in halogen bonding with the kinase hinge region while the fluorine atoms enhance metabolic stability and binding affinity [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling

The bromine substituent at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for rapid diversification, while the fluorine atoms at positions 5 and 7 can be used for subsequent nucleophilic aromatic substitution or remain as metabolically stable substituents [2].

CNS Drug Discovery Scaffold for Neurological Disorders

With physicochemical properties (MW 248, cLogP ~1.9) within the optimal range for CNS drug candidates, this compound serves as a core scaffold for developing treatments for neurological disorders, building on the known CNS activity of related indolinone derivatives .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Halogen-dependent hinge binding & metabolic stability profile
Kinase panel profiling, cellular target engagement assays
Orthogonal library synthesis
Br for cross-coupling, F for electronic tuning
Reaction scope and diversification efficiency
CNS drug-like property research
CNS MPO-aligned MW/cLogP with synthetic handle
CNS permeability and metabolic stability assays
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